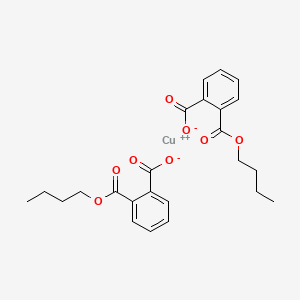

Copper dibutyl diphthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Copper dibutyl diphthalate is a chemical compound that belongs to the class of metal-organic frameworks It is composed of copper ions coordinated with dibutyl diphthalate ligands

準備方法

Synthetic Routes and Reaction Conditions: Copper dibutyl diphthalate can be synthesized through the reaction of copper salts with dibutyl diphthalate under controlled conditions. One common method involves the use of copper acetate and dibutyl diphthalate in an organic solvent such as ethanol. The reaction is typically carried out at elevated temperatures (around 120-150°C) in the presence of a catalyst like concentrated sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the esterification of phthalic anhydride with normal butyl alcohol in the presence of a copper catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Removal of Dibutyl Phthalate (DBP) using Copper-Based Metal-Organic Frameworks (Cu-BTC)

Copper-based metal-organic frameworks (Cu-BTC) can remove dibutyl phthalate (DBP) through adsorption and heterogeneous catalytic reaction mechanisms .

-

Efficiency and Mechanism DBP can be removed in a wide pH range by activated Cu-BTC (Cu-BTC-A) . The process involves adsorption and a heterogeneous catalytic reaction .

-

Limitations Complete DBP removal is hindered by radical scavenging reactions within Cu-BTC-A cages, where persulfate (PS) can enter freely, but DBP is blocked due to its larger molecular size compared to the microporous cages of Cu-BTC-A . Cu-BTC-A exhibits a low adsorption capacity for DBP because the molecular size of DBP (15.84 × 11.00 × 7.56 Å) exceeds the diameter of the microporous cages (approximately 9 × 9 Å) of Cu-BTC-A .

Factors Affecting DBP Removal

Several parameters influence the efficiency of DBP removal by Cu-BTC-A in the presence of persulfate (PS) .

-

PS Concentration Adjusting the concentration of PS impacts the removal efficiency .

-

Catalyst Dosage Increased Cu-BTC-A dosages accelerate DBP removal, with efficiency rising from 25.5% to 88.7% as the dosage increases from 0.5 to 3.0 g/L . This is attributed to more catalytic sites for PS contact, resulting in more free radicals .

Joint Toxicity of Phthalates and Copper

The joint toxicity of copper and phthalates, including DBP, has been evaluated in aquatic organisms .

-

Antagonism Effects Antagonistic effects were observed in the combined toxicity of Cu(II) with DBP, suggesting that the presence of copper can alter the toxicity of DBP .

-

Toxicity Order The toxicity order for the tested species was DEHP + Cu(II) > DBP + Cu(II) > Cu(II) > DEHP > DBP .

Copper(II) in Degradation of DBP

The presence of copper ions (Cu2+) can improve the degradation efficiency of DBP in UV/H2O2 processes . Even at low concentrations (0.01 mg/L), Cu2+ enhances DBP degradation, suggesting a strong potential for applying UV/H2O2 in removing DBP with environmentally relevant levels of copper .

Reactions of Copper Complexes

Copper complexes are utilized in various catalytic reactions .

科学的研究の応用

2.1. Catalysis in Organic Reactions

CuDBP has been investigated for its role as a catalyst in various organic reactions, particularly in the oxidation of organic pollutants.

- Case Study: Oxidation of Dibutyl Phthalate

A study demonstrated that copper-based metal-organic frameworks (Cu-MOFs), including CuDBP, effectively catalyze the oxidation of dibutyl phthalate (DBP) using hydrogen peroxide. The results indicated a degradation efficiency exceeding 99% under optimal conditions, showcasing CuDBP's potential as a catalyst for environmental remediation .

| Reaction Type | Catalyst Used | Degradation Efficiency | Conditions |

|---|---|---|---|

| Oxidation of DBP | CuDBP | >99% | Optimal pH, temperature, and catalyst dosage |

2.2. Heterogeneous Catalysis

CuDBP has also been employed in heterogeneous catalysis, where it facilitates chemical reactions on solid surfaces.

- Case Study: Removal of Phthalates from Water

Research indicated that CuDBP can be integrated into filtration systems to remove phthalates from wastewater. The mechanism involves adsorption followed by catalytic degradation, significantly reducing pollutant concentrations .

3.1. Phthalate Removal from Wastewater

The removal of dibutyl phthalate from wastewater is critical due to its environmental persistence and toxicity.

- Mechanism of Action

CuDBP acts through a dual mechanism: adsorption onto the catalyst surface followed by catalytic degradation via oxidative processes involving persulfate ions .

| Parameter | Value/Condition |

|---|---|

| Initial pH | 5-9 |

| Persulfate concentration | 0.01-0.1 M |

| Catalyst dosage | 0.5 g/L |

3.2. Toxicological Studies

Studies have shown that exposure to dibutyl phthalate can lead to reproductive toxicity and endocrine disruption in animal models, highlighting the importance of effective removal techniques using CuDBP .

4.1. Plasticizer in Polymers

CuDBP is utilized as a plasticizer in various polymer formulations to enhance flexibility and durability.

- Applications include:

- Automotive components

- Construction materials

- Coatings and sealants

4.2. Consumer Products

The compound is also found in consumer products such as cosmetics and personal care items due to its properties as a solvent and fixative .

| Product Type | Common Uses |

|---|---|

| Cosmetics | Nail polish, fragrances |

| Industrial Materials | Adhesives, sealants |

Health and Safety Considerations

While CuDBP offers numerous applications, it is essential to consider its health implications:

- Endocrine Disruption : Studies indicate that dibutyl phthalate may interfere with hormonal functions, raising concerns about its use in consumer products .

- Regulatory Status : Many jurisdictions have imposed restrictions on the use of phthalates in children's toys and cosmetics due to potential health risks .

作用機序

The mechanism of action of copper dibutyl diphthalate involves its ability to coordinate with various substrates through its copper centers. This coordination facilitates catalytic reactions by stabilizing transition states and lowering activation energies. The molecular targets include organic molecules with functional groups that can interact with the copper centers, leading to enhanced reactivity and selectivity in chemical transformations .

類似化合物との比較

- Copper diethyl diphthalate

- Copper dimethyl diphthalate

- Copper dioctyl diphthalate

Comparison: Copper dibutyl diphthalate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and stability. Compared to copper diethyl diphthalate and copper dimethyl diphthalate, this compound has longer alkyl chains, resulting in different physical and chemical properties. Copper dioctyl diphthalate, with even longer alkyl chains, exhibits distinct characteristics in terms of hydrophobicity and interaction with substrates .

特性

CAS番号 |

5423-38-1 |

|---|---|

分子式 |

C12H14CuO4 |

分子量 |

285.78 g/mol |

IUPAC名 |

2-butoxycarbonylbenzoic acid;copper |

InChI |

InChI=1S/C12H14O4.Cu/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h4-7H,2-3,8H2,1H3,(H,13,14); |

InChIキー |

MXDGMPUQQFKSTE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].CCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Cu+2] |

正規SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

関連するCAS |

131-70-4 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。